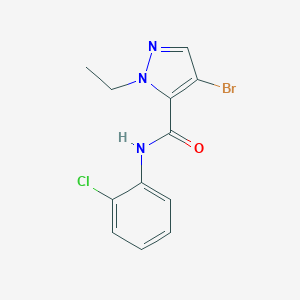
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been extensively studied for its potential pharmacological properties. TFMPP has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research.
作用机制
The mechanism of action of TFMPP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2 receptor. This receptor is involved in various physiological and psychological processes, including mood regulation, cognition, and perception. TFMPP has been found to increase the activity of the 5-HT2 receptor, leading to its anxiogenic effects.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to increase the levels of the stress hormone cortisol. TFMPP has been found to have anxiogenic effects, leading to increased anxiety and panic in some individuals.
实验室实验的优点和局限性
TFMPP has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. It has also been extensively studied, making it a well-understood compound. However, TFMPP has several limitations. It has been found to have significant inter-individual variability in its effects, making it difficult to interpret the results of experiments. It also has a short half-life, which can make it difficult to maintain a stable concentration in the body.
未来方向
There are several future directions for studying TFMPP. One area of interest is its potential use as a tool for studying anxiety-related disorders. TFMPP has been found to have anxiogenic effects, making it a promising candidate for studying the underlying mechanisms of anxiety. Another area of interest is its potential use as a pharmacological tool for studying the serotonin 5-HT2 receptor. TFMPP has been found to have a high affinity for this receptor, making it a useful tool for studying its function. Finally, there is interest in studying the potential therapeutic uses of TFMPP. Its anxiogenic effects may have potential therapeutic benefits for anxiety-related disorders, and its effects on the serotonin 5-HT2 receptor may have potential therapeutic benefits for other disorders.
合成方法
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzaldehyde followed by the addition of thiosemicarbazide. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of TFMPP with high purity.
科学研究应用
TFMPP has been studied extensively for its potential pharmacological properties. It has been found to have a high affinity for the serotonin 5-HT2 receptor, which is involved in various physiological and psychological processes. TFMPP has also been found to have anxiogenic effects, which makes it a promising candidate for studying anxiety-related disorders.
属性
分子式 |
C17H17ClFN3S |
|---|---|
分子量 |
349.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C17H17ClFN3S/c18-13-2-1-3-15(12-13)20-17(23)22-10-8-21(9-11-22)16-6-4-14(19)5-7-16/h1-7,12H,8-11H2,(H,20,23) |
InChI 键 |
FQZMRHQENPHHRQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)Cl |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)


![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)
